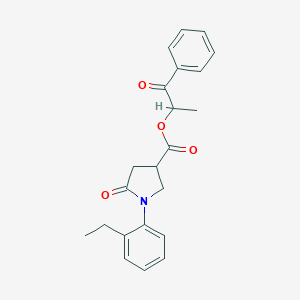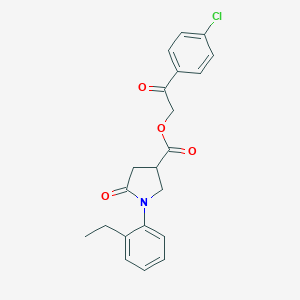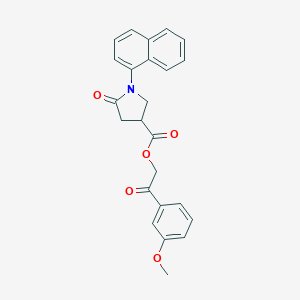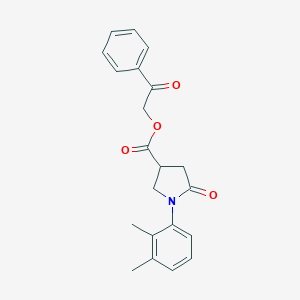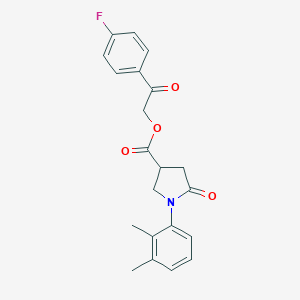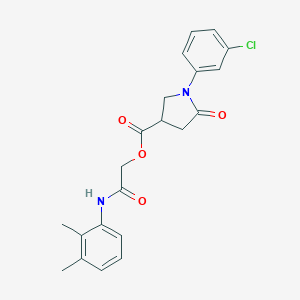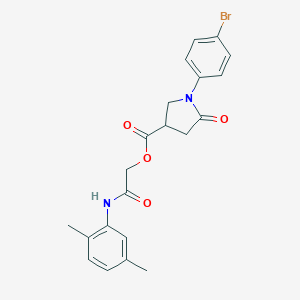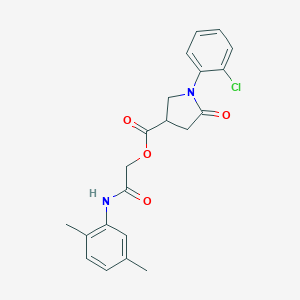
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used to study various cellular pathways and diseases.
Wirkmechanismus
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide prevents the activation of NF-κB and the downstream signaling pathways that it regulates.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve survival in animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in inhibiting the activity of NF-κB in various cell and animal models. One limitation of using N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is that it may have off-target effects and may inhibit other kinases besides IKKβ.
Zukünftige Richtungen
There are many future directions for the use of N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One direction is to study the role of NF-κB in different diseases and to develop new therapies that target NF-κB. Another direction is to develop new inhibitors that are more specific for IKKβ and have fewer off-target effects. Additionally, N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide could be used in combination with other therapies to enhance their effectiveness and reduce side effects.
Synthesemethoden
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process starting with the reaction between 4-chlorobenzonitrile and 4-ethylbenzaldehyde to form 1-(4-chlorophenyl)-4-ethylidenepiperidine-4-carbonitrile. This compound is then reacted with ethyl magnesium bromide to form 1-(4-chlorophenyl)-4-ethylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of this compound with 2-oxo-1-pyrrolidineacetamide to form N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to study various cellular pathways and diseases. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been used to study the role of NF-κB in cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C19H19ClN2O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
InChI-Schlüssel |
YNORRJSRGOFDJU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



